molecular formula C11H14BrNO B2707635 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2162891-91-8

2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol

Cat. No. B2707635
CAS RN: 2162891-91-8
M. Wt: 256.143
InChI Key: VIAXSUYIZWFYGB-UHFFFAOYSA-N
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Description

“2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol” is a cyclic compound that is widely studied in the field of organic chemistry. It is related to “methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride”, which has a molecular weight of 322.63 .

Scientific Research Applications

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving cyclobutanones have been demonstrated to afford arylated benzolactones through a sequence involving carbon-carbon bond cleavage and formation. This methodology could potentially be applied to derivatives of 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol for synthesizing complex lactones or cyclobutane-containing molecules with specific functional groups (Matsuda, Shigeno, & Murakami, 2008).

Stereodivergent Syntheses

Research on stereodivergent syntheses has led to the development of methodologies for creating enantiomeric and diastereomeric compounds, including those with cyclobutane cores. Such approaches could be valuable for generating diverse derivatives of this compound with specific stereochemical configurations for applications in medicinal chemistry and drug design (Izquierdo et al., 2002).

Peptide and Beta-Peptide Synthesis

The incorporation of cyclobutane derivatives into peptides and beta-peptides has been explored, highlighting the potential of this compound in the design of highly rigid peptide structures. These structures are of interest for their potential biological activity and as tools for studying peptide conformation and function (Izquierdo et al., 2005).

Novel Antagonists and Ligands

Research on the synthesis of novel compounds, such as 3-aminocyclobut-2-en-1-ones, demonstrates the potential application of cyclobutane derivatives in developing new pharmacological agents. These compounds have been identified as potent antagonists of specific biological targets, suggesting that derivatives of this compound could serve as valuable scaffolds in drug discovery (Brand, de Candole, & Brown, 2003).

properties

IUPAC Name

2-[(2-bromophenyl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAXSUYIZWFYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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